

Troubleshooting guide for dehydrogenase activity assays.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dehydro-

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Technical Support Center: Dehydrogenase Activity Assays

This guide provides troubleshooting advice and frequently asked questions for common dehydrogenase activity assays, including Lactate Dehydrogenase (LDH), Succinate Dehydrogenase (SDH), Glucose-6-Phosphate Dehydrogenase (G6PD), and assays utilizing tetrazolium salts like MTT.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

High Background Absorbance

Question: I am observing high background absorbance in my no-cell control wells. What could be the cause and how can I fix it?

Answer: High background absorbance can obscure your results and is a common issue. The potential causes and solutions are summarized below:

Potential Cause	Recommended Solution	Relevant Controls
Direct reduction of the tetrazolium salt (e.g., MTT, XTT, INT) by the test compound.	Test your compound in a cell-free system by adding it to the assay medium with the tetrazolium salt. If a color change occurs, your compound is directly reducing the salt. Consider using an alternative viability assay that measures a different endpoint, such as an LDH assay. [1]	Wells with media, tetrazolium salt, and your compound (no cells).
Interference from culture medium components.	Phenol red, a common pH indicator, can absorb light at a similar wavelength to formazan. [1] [2] Use a phenol red-free medium or wash the cells with PBS before adding the assay reagents. [1] Serum components can also interfere; it is advisable to use a serum-free medium during the incubation step with the tetrazolium salt. [1] [3]	Wells with media and tetrazolium salt (no cells) to determine the background from the media itself.
Microbial contamination.	Bacterial or yeast contamination can reduce tetrazolium salts, leading to false-positive signals. [3] Visually inspect plates for any signs of contamination and ensure aseptic techniques are used. [4]	Visually inspect all wells, including controls, under a microscope before adding reagents.
Spontaneous reduction of tetrazolium salt.	Extended exposure to light or elevated pH in the culture medium can cause spontaneous reduction of	Incubate a plate with only medium and the tetrazolium salt in the dark to check for spontaneous reduction.

tetrazolium salts.^[5] Ensure reagents are protected from light and the medium's pH is stable.

Endogenous LDH activity in serum.

When using animal serum to supplement the culture medium, it might create a background signal due to its own LDH activity.

Include a control with culture medium (containing serum) but no cells to measure the background LDH activity.

Low Signal or No Activity

Question: My absorbance readings are very low, or I'm not detecting any enzyme activity. What are the possible reasons?

Answer: Low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.

Potential Cause	Recommended Solution
Low cell density.	The number of viable cells may be too low to generate a detectable signal. Optimize the cell seeding density through a cell titration experiment. [6] For many cell lines, a density of 1,000 to 100,000 cells per well in a 96-well plate is a good starting point. [6]
Inactive or denatured enzyme.	Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep enzymes on ice before adding them to the reaction mixture. [7] [8]
Insufficient incubation time.	The incubation period with the substrate may be too short for adequate product formation. A typical incubation time for an MTT assay is 1-4 hours. [5] [6] For kinetic assays, ensure you are measuring within the linear range of the reaction.
Incorrect assay buffer or pH.	The assay buffer must be at the optimal pH for the enzyme and at room temperature before use. [7] [9] Using an ice-cold assay buffer can inhibit the reaction. [9]
Substrate concentration is too low.	If the substrate concentration is well below the Michaelis constant (K_m), the reaction rate will be very low. Ensure the substrate concentration is optimized for your specific enzyme and conditions. [10]
Falsely negative results during acute hemolysis (G6PD assay).	In patients with acute hemolysis, older red blood cells with lower G6PD levels are destroyed, while younger cells have near-normal enzyme activity, leading to a falsely negative result. [11] It is recommended to re-test after the hemolytic episode has resolved.

Inconsistent or Irreproducible Results

Question: My results are not reproducible between experiments. What factors should I investigate?

Answer: A lack of reproducibility often points to variability in experimental procedures or reagents.

Potential Cause	Recommended Solution
Incomplete formazan solubilization (MTT assay).	The formazan crystals must be fully dissolved for an accurate reading. Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution).[1][2] Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[1]
Edge effects.	The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations.[1][6] To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[1][6]
Variable cell health and passage number.	Use cells that are in the logarithmic growth phase and are of a consistent passage number. Avoid using cells that are over-confluent.[6]
Improper mixing of reagents.	Pipetting the enzyme up and down a few times is not sufficient for effective mixing and can lead to irreproducible data.[7][8] Ensure thorough but gentle mixing after adding each component.
Pipetting errors.	Use calibrated pipettes and prepare a master reaction mix whenever possible to minimize pipetting variations between wells.[9]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a dehydrogenase activity assay? A dehydrogenase is an enzyme that transfers a hydride ion from one molecule to another.[12] In these assays, the activity of a dehydrogenase is measured by monitoring the change in absorbance of a substrate or a product.[8] Often, this involves the reduction of a coenzyme like NAD⁺ to NADH or the reduction of a chromogenic substrate like a tetrazolium salt.[13]

Q2: How does the MTT assay work? The MTT assay is a colorimetric method used to assess cell viability.[14] Viable cells with active metabolism contain mitochondrial dehydrogenases, such as succinate dehydrogenase, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] These insoluble crystals are then dissolved, and the intensity of the purple color, which is proportional to the number of viable cells, is measured using a spectrophotometer.[15]

Q3: Why is an LDH assay used to measure cytotoxicity? Lactate dehydrogenase (LDH) is a stable enzyme found in the cytoplasm of all cells.[6] When the plasma membrane is damaged due to apoptosis, necrosis, or other forms of cellular injury, LDH is released into the cell culture supernatant.[6] The amount of LDH released is directly proportional to the number of dead or damaged cells.[6]

Q4: Can I use serum in my culture medium during an MTT or LDH assay? For MTT assays, it is generally recommended to use serum-free medium during the MTT incubation step, as serum components can interfere with the assay.[1] For LDH assays, serum can contain endogenous LDH, which can lead to high background signals. If serum must be used, appropriate background controls are essential.

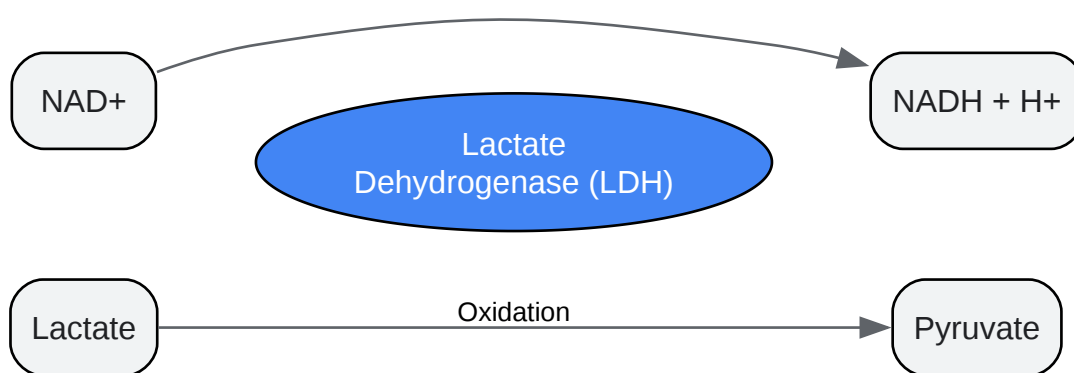
Q5: What wavelength should I use to read my plates? The optimal wavelength depends on the specific assay being performed.

Assay Type	Recommended Wavelength	Reference Wavelength (Optional)
MTT Assay	570 - 590 nm[15]	> 630 nm[5][14]
LDH Assay (Colorimetric, INT-based)	490 - 492 nm[5]	-
LDH Assay (Colorimetric, NADH detection)	450 nm[16]	-
SDH Assay (Colorimetric, DCIP-based)	600 nm[17]	-
G6PD Assay (NADP+ to NADPH)	340 nm[18]	-

Signaling Pathways and Assay Principles

Lactate Dehydrogenase (LDH) Reaction

LDH catalyzes the reversible conversion of lactate to pyruvate, a crucial step in anaerobic metabolism.[13] The assay measures the activity of released LDH, which indicates cell lysis.

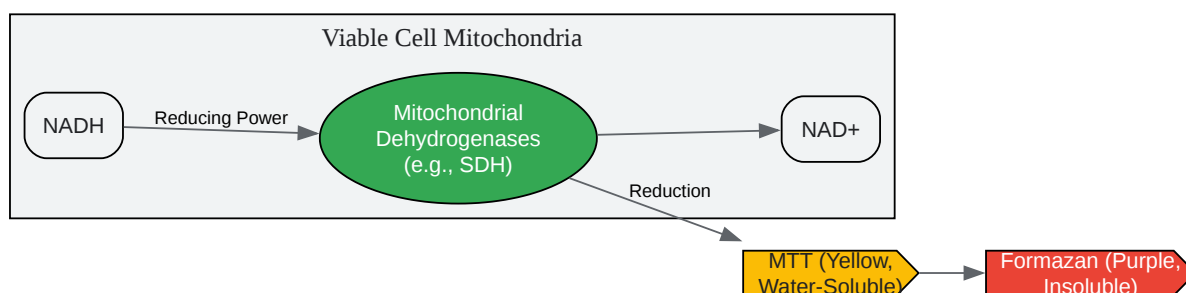


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Caption: The LDH-catalyzed conversion of lactate to pyruvate with the reduction of NAD⁺ to NADH.

MTT Assay Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

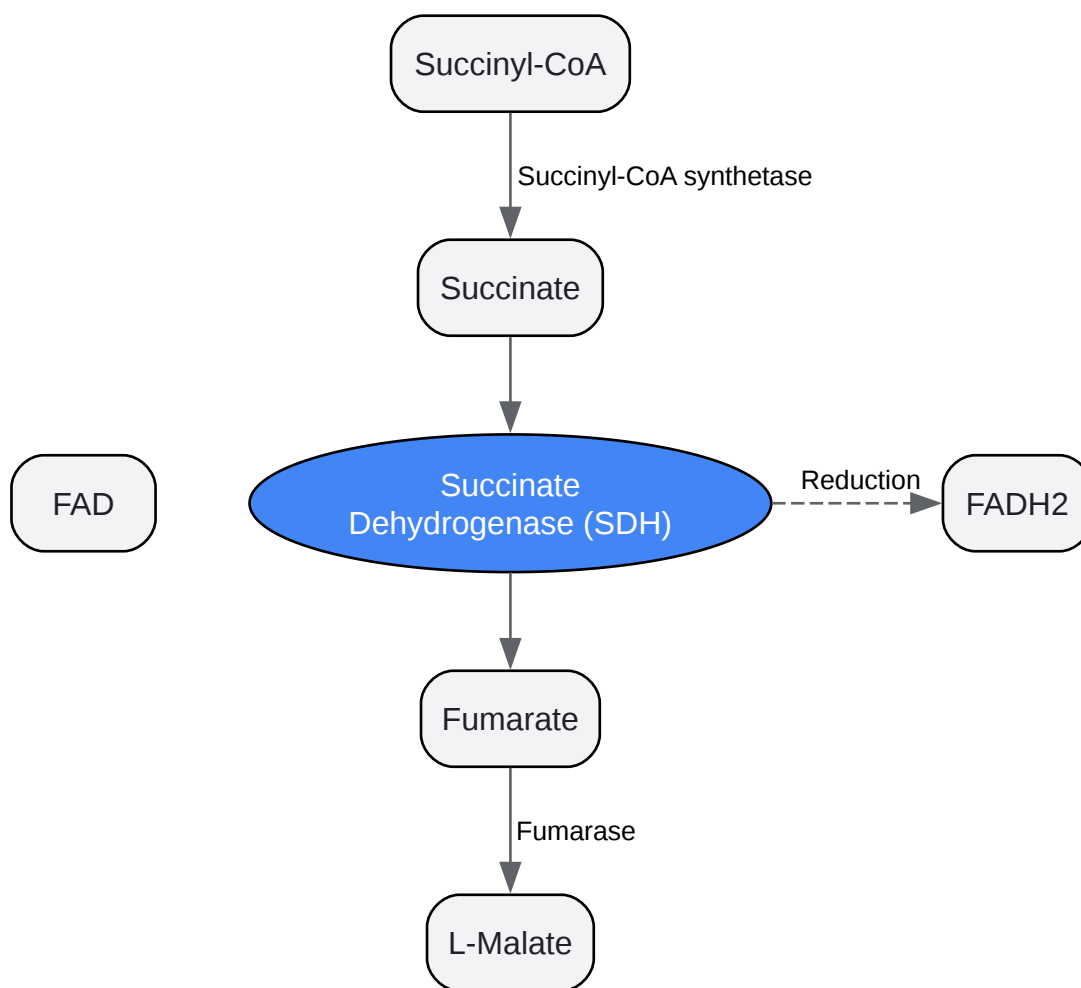


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Caption: The reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.

Succinate Dehydrogenase (SDH) in the Krebs Cycle

SDH is a key enzyme in the Krebs (TCA) cycle, where it oxidizes succinate to fumarate and participates in the electron transport chain.

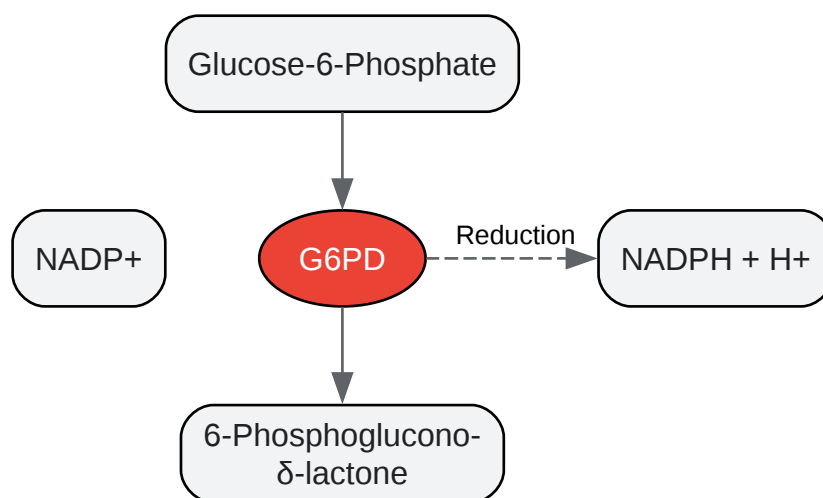


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Caption: The role of Succinate Dehydrogenase (SDH) in the Krebs cycle.

Glucose-6-Phosphate Dehydrogenase (G6PD) in the Pentose Phosphate Pathway

G6PD is the rate-limiting enzyme in the pentose phosphate pathway, producing NADPH which protects cells from oxidative damage.^{[19][20]}



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Caption: The G6PD-catalyzed step in the Pentose Phosphate Pathway.

Experimental Protocols & Workflows

Protocol: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using MTT.

1. Cell Seeding:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well).
- Incubate for 6 to 24 hours to allow cells to attach and recover.

2. Compound Treatment:

- Treat cells with various concentrations of your test compound. Include vehicle-only controls.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

- Carefully remove the culture medium.

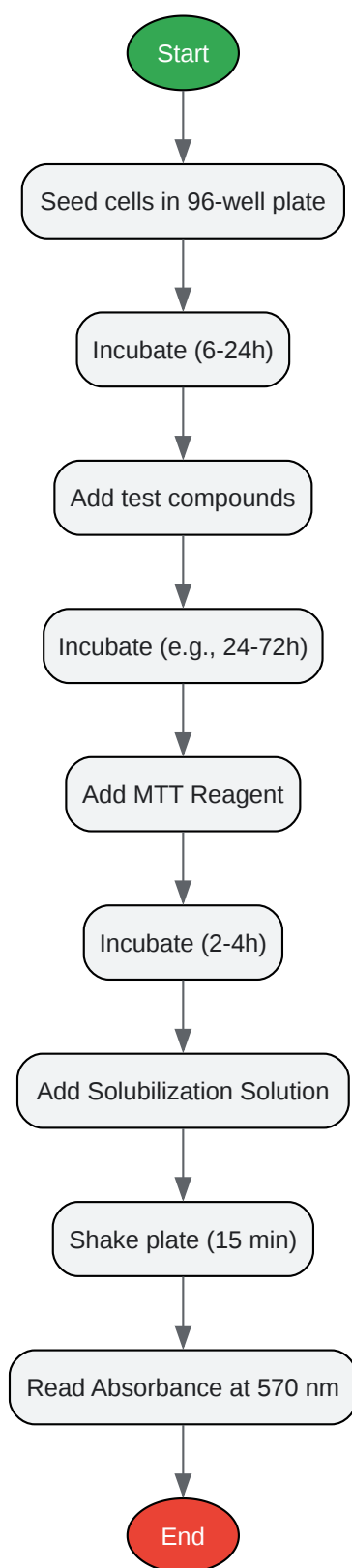
- Add 50 μ L of serum-free medium and 50 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.

4. Formazan Solubilization:

- Add 100-150 μ L of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well.[\[5\]](#)
- Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

- Read the absorbance at 570 nm (or between 550-600 nm).[\[4\]](#)[\[14\]](#) A reference wavelength of >630 nm can be used to subtract background.[\[14\]](#)
- Read the plate within 1 hour of adding the solubilization solution.



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Caption: A typical experimental workflow for the MTT cell viability assay.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay (Colorimetric)

This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.

1. Cell Seeding and Treatment:

- Seed cells in a 96-well plate (5,000-10,000 cells/well).[\[21\]](#)
- Incubate for 24 hours.[\[21\]](#)
- Add different concentrations of the test compound to the sample wells.
- Prepare controls:
 - Blank: Medium without cells.
 - Low Control (Spontaneous Release): Untreated cells.
 - High Control (Maximum Release): Cells treated with a lysis solution (e.g., Triton X-100).

2. Incubation:

- Incubate the plate under standard conditions for the desired exposure time.

3. Sample Collection:

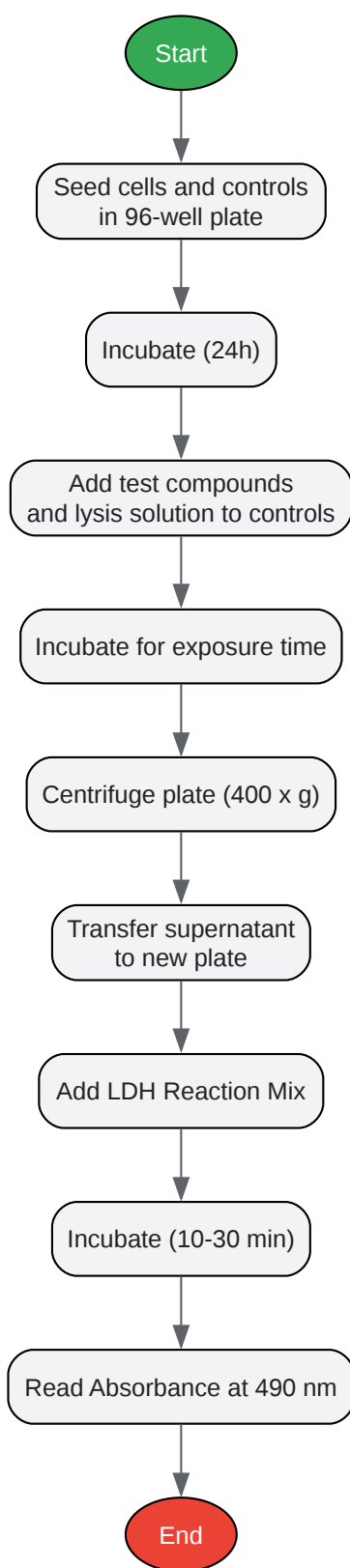
- Centrifuge the plate at 400 x g for 5 minutes.[\[21\]](#)
- Carefully transfer the supernatant from each well to a new 96-well plate.

4. LDH Reaction:

- Prepare the reaction mixture according to the kit manufacturer's instructions (typically contains substrate, chromogenic agent, and enzyme mix).[\[21\]](#)
- Add the reaction mixture to each well containing the supernatant.
- Incubate at 37°C for 10-30 minutes, protected from light.[\[21\]](#)

5. Absorbance Measurement:

- Add a stop solution if required by the protocol.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm).



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Caption: Experimental workflow for a colorimetric LDH cytotoxicity assay.

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- To cite this document: BenchChem. [Troubleshooting guide for dehydrogenase activity assays.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235302#troubleshooting-guide-for-dehydrogenase-activity-assays]

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